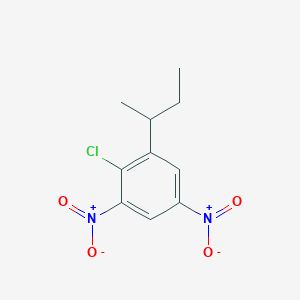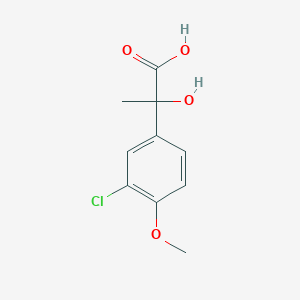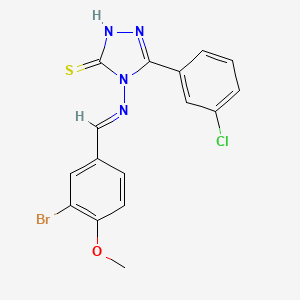![molecular formula C34H51N3O5S2 B12047716 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid is a complex organic compound with a molecular formula of C34H51N3O5S2 and a molecular weight of 645.931 g/mol This compound is characterized by its unique structure, which includes a benzothiazole moiety, a hydrazino group, and a long octadecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For instance, oxidation of the benzothiazole moiety may yield sulfoxides or sulfones, while reduction of the hydrazino group may produce amines.
Scientific Research Applications
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The hydrazino group can form covalent bonds with biological molecules, leading to changes in their function. The octadecyloxy chain can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid include:
- 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
- 5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-ethyl-2-[(E)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
Uniqueness
The uniqueness of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole moiety, hydrazino group, and octadecyloxy chain allows for diverse interactions with other molecules, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C34H51N3O5S2 |
|---|---|
Molecular Weight |
645.9 g/mol |
IUPAC Name |
5-[[(E)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]-2-octadecoxybenzoic acid |
InChI |
InChI=1S/C34H51N3O5S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-42-31-25-24-28(27-29(31)33(38)39)44(40,41)36-35-34-37(4-2)30-22-19-20-23-32(30)43-34/h19-20,22-25,27,36H,3-18,21,26H2,1-2H3,(H,38,39)/b35-34+ |
InChI Key |
XXUHIDXFLTXSPO-XAHDOWKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N/N=C/2\N(C3=CC=CC=C3S2)CC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NN=C2N(C3=CC=CC=C3S2)CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)


![8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12047650.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)
![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)


